Cas no 91591-84-3 (3-Pyridinecarboxaldehyde,2,4,6-trimethyl-)

3-Pyridinecarboxaldehyde,2,4,6-trimethyl- is a substituted pyridine derivative featuring a formyl group at the 3-position and methyl groups at the 2, 4, and 6-positions. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-rich pyridine ring and sterically hindered structure enhance its reactivity in condensation and nucleophilic addition reactions. Its well-defined molecular architecture ensures consistent performance in complex transformations. The trimethyl substitution pattern also contributes to improved stability and selectivity in synthetic applications, making it a reliable choice for researchers requiring precise functionalization.
3-Pyridinecarboxaldehyde,2,4,6-trimethyl- structure
91591-84-3 structure
Product Name:3-Pyridinecarboxaldehyde,2,4,6-trimethyl-
CAS No:91591-84-3
MF:C9H11NO
MW:149.189742326736
CID:799942
PubChem ID:11051833
Update Time:2025-08-04

3-Pyridinecarboxaldehyde,2,4,6-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxaldehyde,2,4,6-trimethyl-
    • 3-Pyridinecarboxaldehyde, 2,4,6-trimethyl- (9CI)
    • collidal
    • AKOS027419148
    • SCHEMBL6160521
    • 91591-84-3
    • 2,4,6-trimethylpyridine-3-carbaldehyde
    • Inchi: 1S/C9H11NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4-5H,1-3H3
    • InChI Key: BFYCFODZOFWWAA-UHFFFAOYSA-N
    • SMILES: O=CC1C(C)=NC(C)=CC=1C

Computed Properties

  • Exact Mass: 149.084063974g/mol
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 30Ų

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Additional information on 3-Pyridinecarboxaldehyde,2,4,6-trimethyl-

3-Pyridinecarboxaldehyde,2,4,6-trimethyl- (CAS No. 91591-84-3): A Versatile Building Block in Organic Synthesis

3-Pyridinecarboxaldehyde,2,4,6-trimethyl- (CAS No. 91591-84-3) is a highly valuable heterocyclic aldehyde compound that has gained significant attention in recent years due to its unique chemical properties and wide range of applications. This trimethylpyridine derivative serves as a crucial intermediate in pharmaceutical research, material science, and specialty chemical synthesis.

The molecular structure of 2,4,6-trimethyl-3-pyridinecarboxaldehyde features a pyridine ring substituted with three methyl groups at positions 2, 4, and 6, along with a formyl group at position 3. This specific substitution pattern contributes to its distinctive reactivity profile, making it particularly useful in multicomponent reactions and catalyzed transformations. Recent studies have highlighted its potential in developing novel pharmaceutical intermediates and functional materials.

In the pharmaceutical sector, 3-Pyridinecarboxaldehyde,2,4,6-trimethyl- has emerged as a key building block for the synthesis of various bioactive compounds. Its structural features allow for efficient modification, enabling researchers to create diverse molecular architectures. The compound's stability and predictable reactivity make it particularly valuable in medicinal chemistry applications, where it's being explored for potential use in central nervous system targeting drugs and anti-inflammatory agents.

The material science field has also benefited from the unique properties of 2,4,6-trimethyl-3-pyridinecarboxaldehyde. Its ability to form stable complexes with various metals has led to applications in coordination chemistry and catalyst design. Recent research has demonstrated its utility in creating metal-organic frameworks (MOFs) with potential applications in gas storage and separation technologies. The compound's electron-deficient pyridine ring makes it particularly suitable for designing materials with specific electronic properties.

From a synthetic chemistry perspective, 3-Pyridinecarboxaldehyde,2,4,6-trimethyl- offers several advantages. The steric hindrance provided by the three methyl groups can lead to regioselective reactions, while the aldehyde functionality serves as an excellent handle for further derivatization. These characteristics have made it popular in asymmetric synthesis and chiral auxiliary development. Current trends in green chemistry have also explored its use in atom-economical transformations and catalytic processes.

The global market for trimethylpyridine derivatives like 3-Pyridinecarboxaldehyde,2,4,6-trimethyl- has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemical sectors. Manufacturers have focused on developing more efficient synthesis routes to meet the growing needs of research institutions and industrial applications. Recent advancements in continuous flow chemistry have shown promise for scaling up production while maintaining high purity standards.

Quality control and characterization of 2,4,6-trimethyl-3-pyridinecarboxaldehyde typically involve advanced analytical techniques. Modern laboratories employ high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure product purity and identity. These analytical methods are crucial for applications requiring high-purity materials, particularly in pharmaceutical development.

Storage and handling of 3-Pyridinecarboxaldehyde,2,4,6-trimethyl- require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light and moisture. While not classified as highly hazardous, proper personal protective equipment should be used when handling, following established laboratory safety protocols.

Future research directions for 91591-84-3 include exploring its potential in bioconjugation chemistry and drug delivery systems. The compound's unique structural features make it an attractive candidate for developing targeted therapeutics and diagnostic agents. Additionally, its applications in organic electronics and photovoltaic materials are areas of active investigation, particularly in the context of renewable energy technologies.

For researchers and industry professionals seeking high-quality 3-Pyridinecarboxaldehyde,2,4,6-trimethyl-, it's essential to source from reputable suppliers who can provide comprehensive certificates of analysis and technical data sheets. The compound's purity, typically specified as ≥98% for most research applications, can significantly impact experimental outcomes, especially in sensitive catalytic systems or biological assays.

In conclusion, 2,4,6-trimethyl-3-pyridinecarboxaldehyde (CAS No. 91591-84-3) represents a versatile and valuable compound in modern chemical research and industrial applications. Its unique structural features, combined with predictable reactivity, make it an important tool for synthetic chemists across multiple disciplines. As research continues to uncover new applications, this compound is likely to maintain its position as a key intermediate in the development of novel pharmaceuticals, advanced materials, and specialty chemicals.

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